REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([N+:10]([O-:11])=[O:12])[cH:5][cH:6][c:7]1[CH2:8][CH3:9].[CH2:13]([Cl:14])[Cl:15].[CH3:16][CH2:17][OH:18]>>[Br:1][c:2]1[cH:3][c:4]([NH2:10])[cH:5][cH:6][c:7]1[CH2:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc([N+](=O)[O-])cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCc1ccc(N)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |